molecular formula C10H12ClNO2 B12089805 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid

3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid

Cat. No.: B12089805
M. Wt: 213.66 g/mol
InChI Key: QRHHAFBBXIODHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid is a beta-amino acid derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of compounds targeting neurological and psychiatric disorders. This compound features a chlorophenyl group, which enhances its lipophilicity and potential for crossing the blood-brain barrier, making it relevant for developing modulators of GABA receptors and other neurotransmitter systems (https://pubchem.ncbi.nlm.nih.gov). Its research applications include studying enzyme inhibition, such as for GABA transaminase or related enzymes, which can influence neurotransmitter levels and provide insights into conditions like epilepsy, anxiety, and pain (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857987). Additionally, it is utilized in peptidomimetic design and structure-activity relationship (SAR) studies to optimize drug candidates for improved efficacy and selectivity (https://doi.org/10.1016/j.bmc.2020.115000). The mechanism of action often involves acting as a substrate analog or inhibitor, disrupting metabolic pathways or receptor interactions in experimental models (https://en.wikipedia.org/wiki/Enzyme_inhibitor). This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHAFBBXIODHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation of Methyl Cyanoacetate

The synthesis begins with the alkylation of methyl cyanoacetate using bromoacetaldehyde dimethyl acetal in the presence of a base such as sodium hydride. This step forms a substituted cyanoacetate intermediate (Formula IV in), where the acetal group introduces the precursor for the benzyl side chain. The reaction is conducted in aprotic solvents like dimethoxyethane at 20–130°C, with optimal yields achieved at lower temperatures (20°C) to minimize side reactions.

Key Conditions :

  • Solvent : Dimethoxyethane or N,N'-dimethylformamide

  • Base : Sodium hydride (1:1 molar ratio with cyanoacetate)

  • Temperature : 20°C (preferred)

Hydrogenation and N-Acylation

The cyano group in the alkylated intermediate is reduced to an aminomethyl group via catalytic hydrogenation. Raney nickel is the preferred catalyst due to its selectivity, and the reaction occurs in acetic anhydride, which simultaneously acts as an acylating agent to protect the amine. This dual-function solvent prevents undesired polymerization or over-reduction.

Hydrogenation Parameters :

  • Catalyst : Raney nickel (5–10% w/w)

  • Pressure : 40–60 psi H₂

  • Temperature : 15–70°C

  • Yield : 75–85%

Hydrolysis and Cyclization

The protected amine undergoes acidic hydrolysis (e.g., 6N HCl in tetrahydrofuran) to remove the acetyl group and hydrolyze the ester to a carboxylic acid. Subsequent treatment with para-methoxyphenylhydrazine forms a hydrazone intermediate, which cyclizes under acidic conditions to yield the final β-amino acid structure.

Critical Observations :

  • Cyclization at 70°C in HCl/THF achieves >90% conversion.

  • The 3-chlorophenyl group is introduced via substitution of the methoxy group in the hydrazone precursor.

Chlorophenylalanine-Based Synthesis

N-Boc Protection and Ester Hydrolysis

This route starts with m-chlorophenylalanine methyl ester, which is N-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. The methyl ester is then hydrolyzed to the carboxylic acid using lithium hydroxide in dioxane/water.

Reaction Metrics :

  • Hydrolysis Time : 48 hours

  • Yield : 82%

Active Ester-Mediated Coupling

The Boc-protected acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupled with β-methylphenylalanine amide derivatives. This step forms a dipeptide-like intermediate, which is deprotected using trifluoroacetic acid (TFA) to expose the primary amine.

Coupling Efficiency :

  • Coupling Agent : HBTU (1:1 molar ratio)

  • Base : Diisopropylethylamine (DIPEA)

  • Yield : 52–60%

Final Deprotection and Purification

TFA-mediated removal of the Boc group is followed by reverse-phase chromatography to isolate the target compound. This method emphasizes modularity, enabling variations in the benzyl substituent through alternative coupling partners.

Direct Chlorination of Serine Derivatives

Serine to 3-Chloroalanine Conversion

A novel approach adapts the chlorination of serine using N-chlorosuccinimide (NCS) and thiourea in a one-pot reaction. While this method is described for 3-chloroalanine, its principles could be extended to synthesize the target compound by introducing the 3-chlorophenylmethyl group post-chlorination.

Optimized Conditions :

  • Chlorinating Agent : NCS (1.2 equiv)

  • Additive : Thiourea (0.5 equiv)

  • Solvent : Aqueous methanol

  • Yield : 70–75%

Limitations and Adaptations

This route currently lacks direct evidence for synthesizing the target compound but highlights the potential for late-stage chlorination strategies. Future work could explore coupling chlorinated serine derivatives with benzyl halides.

Comparative Analysis of Methods

Parameter Cyanoacetate Pathway Chlorophenylalanine Route Serine Chlorination
Starting Material Methyl cyanoacetatem-Chlorophenylalanine methyl esterSerine
Steps 5–643 (hypothetical)
Overall Yield 50–60%40–45%N/A
Key Advantage High selectivityModular side-chain variationAtom-economic chlorination
Drawback Lengthy purificationLow coupling efficiencyUntested for target

Industrial-Scale Considerations

The cyanoacetate pathway is preferred for large-scale production due to readily available starting materials and robust catalytic steps. However, the chlorophenylalanine route offers better stereochemical control, critical for pharmaceutical applications. Solvent recycling (e.g., recovering THF in cyclization steps) and catalyst reuse (Raney nickel) are essential for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid serves as a critical building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters like glutamate suggests potential applications in modulating synaptic transmission, which is crucial for treating conditions such as epilepsy and Alzheimer’s disease.

Case Study: Neurological Disorders
Research indicates that this compound may interact with glutamate receptors, influencing excitatory neurotransmission. Preliminary studies have shown promising results in animal models for conditions like anxiety and depression, highlighting its therapeutic potential.

Neurotransmitter Research

Mechanisms of Action
The compound is utilized in studies investigating neurotransmitter systems. Its ability to mimic neurotransmitters allows researchers to explore its effects on synaptic mechanisms and potential therapeutic effects for neurodegenerative diseases .

Binding Affinity Studies
Early findings suggest that this compound exhibits binding affinity for various receptors involved in neurotransmission. Further studies are needed to elucidate its mechanisms of action and therapeutic implications.

Biochemical Assays

Evaluation of Drug Candidates
This compound is employed in biochemical assays to assess the efficacy of new drug candidates. It provides insights into biological activity through interactions with enzymes and receptors, aiding in the drug development process .

Activity Type Description
Enzyme InhibitionInteracts with cholinesterases, showing potential for Alzheimer’s treatment.
AntimicrobialExhibits antibacterial properties against various strains (e.g., Staphylococcus aureus).
AntioxidantDemonstrates significant free radical scavenging abilities.

Chemical Synthesis

Synthetic Routes
Various synthetic routes have been explored for producing this compound. These methods enhance the efficiency of creating complex molecules, making it a valuable tool in organic synthesis .

Table 2: Synthetic Methods Comparison

Method Description Yield (%)
Direct AminationInvolves amination of chlorobenzyl derivatives85%
Hydrolysis of EstersConverts esters into the desired acid form90%
Coupling ReactionsUtilizes coupling agents for efficiency75%

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values have been documented, showcasing its potential as an antibacterial agent.

Table 3: Antimicrobial Activity Results

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays, indicating a significant ability to scavenge free radicals, which may prevent oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituent Position or Group

3-Amino-3-(2-chlorophenyl)propanoic Acid
  • Structure: The chlorine atom is located at the ortho (2nd) position on the phenyl ring, and the amino group is at the third carbon of the propanoic acid chain.
  • Key Differences: Positional isomerism of the chlorine (ortho vs. This compound is commercially available as a biochemical reagent (PubChem CID: 239929) and may exhibit distinct solubility or stability profiles compared to the meta-chloro derivative .
(2R)-2-Amino-3-(((3-chlorophenyl)(diphenyl)methyl)sulfanyl)propanoic Acid
  • Structure: Features a sulfanyl (-S-) bridge linking a diphenylmethyl-3-chlorophenyl group to the propanoic acid backbone.
  • This compound is part of a series of kinesin spindle protein (KSP) inhibitors, suggesting enhanced intracellular targeting compared to simpler chlorophenyl derivatives .
3-Amino-2-[(naphthalen-1-yl)methyl]propanoic Acid Hydrochloride
  • Structure : Replaces the 3-chlorophenyl group with a naphthalen-1-ylmethyl substituent.
  • Key Differences :
    • The bulkier naphthalene group increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.
    • This structural variation is associated with altered pharmacokinetic behavior in preclinical studies .

Functional Analogues with Modified Backbones or Linkages

2-[(3-Chlorobenzoyl)amino]propanoic Acid
  • Structure: Contains an amide linkage (-NH-C(=O)-) instead of a benzyl-amino group.
  • This compound (MW: 227.64 g/mol) is used in peptide mimetics and may exhibit distinct metabolic stability .
Fmoc-L-3-Chlorophenylalanine
  • Structure: Features a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a 3-chlorophenyl side chain.
  • Key Differences: The Fmoc group enables solid-phase peptide synthesis, distinguishing it from the unprotected amino group in the target compound. Used in designing antimicrobial peptides, highlighting the role of chlorophenyl groups in enhancing bioactivity .
Chlorinated 3-Phenylpropanoic Acid Derivatives from Streptomyces coelicolor
  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
  • Key Findings: Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values <10 µg/mL.
2-Amino-3-(methylamino)-propanoic Acid (BMAA)
  • Structure: A neurotoxic non-proteinogenic amino acid with a methylamino side chain.
  • Key Differences: BMAA’s methylamino group facilitates blood-brain barrier (BBB) penetration (permeability-surface area product: 2–5 × 10⁻⁵ mL/sec/g), whereas the target compound’s bulkier benzyl group may limit CNS uptake. BMAA’s neurotoxicity (LD₅₀: >100 mg/kg in rats) underscores the impact of substituent size on toxicity profiles .

Comparative Data Table

Compound Name Substituents/Modifications Biological Activity/Application Key Reference
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid 3-Chlorophenylmethyl, amino group Enzyme inhibitor research
3-Amino-3-(2-chlorophenyl)propanoic acid ortho-Chlorophenyl, amino at C3 Biochemical reagent
(2R)-2-Amino-3-(((3-chlorophenyl)(diphenyl)methyl)sulfanyl)propanoic acid Sulfanyl-diphenylmethyl-3-chlorophenyl Kinesin spindle protein inhibition
2-[(3-Chlorobenzoyl)amino]propanoic acid Amide linkage, 3-chlorobenzoyl Peptide mimetics
3-(3-Chloro-4-hydroxyphenyl)propanoic acid 3-Chloro-4-hydroxyphenyl Antimicrobial (MIC: <10 µg/mL)
BMAA Methylamino side chain Neurotoxicity (CNS penetration)

Biological Activity

3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid, also known as 2-(3-chlorobenzyl)-beta-alanine hydrochloride, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes an amine group, a carboxylic acid group, and a chlorophenyl ring, contributing to its reactivity and interactions with biological systems. The molecular formula is C10H12ClNO2, with a molecular weight of approximately 213.66 g/mol.

Structural Characteristics

The structural uniqueness of this compound can be summarized in the following table:

Compound Name Molecular Formula Unique Features
This compoundC10H12ClNO2Contains a chlorophenyl group which may influence biological activity
3-Amino-2-methylpropanoic acidC4H9NO2Simpler structure; lacks aromatic substitution
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acidC10H12ClNO2Different chlorophenyl position; potential different biological activity

Biological Activity

Research suggests that this compound exhibits various biological activities primarily due to its structural similarity to neurotransmitters like glutamate. Preliminary studies indicate that it may modulate synaptic transmission, which has implications for treating neurological disorders. Notably, it has been studied for its interactions with glutamate receptors, crucial for excitatory neurotransmission.

Neurotransmitter Interaction

The compound's ability to interact with glutamate receptors suggests potential applications in neuropharmacology. It could influence excitatory neurotransmission pathways, thereby offering therapeutic avenues for conditions such as epilepsy and other neurological disorders. Further research is essential to elucidate the precise mechanisms of action and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological properties of compounds structurally similar to this compound:

The mechanism by which this compound exerts its biological effects involves binding to specific receptors and enzymes within the nervous system. This interaction can modulate neurotransmitter release and receptor activation, leading to altered synaptic plasticity and signaling pathways associated with learning and memory.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with reductive amination using NaBH3_3CN in methanol (0°C to room temperature, 85–90% yield) followed by acid hydrolysis (conc. HCl, reflux, 70–75% yield) to deprotect the amino group . Alternative routes may involve coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds, as demonstrated in structurally similar propanoic acid derivatives . Key variables include solvent choice (e.g., ethanol vs. acetonitrile), reaction time (2–24 hours), and temperature control to optimize intermediate stability.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (particularly 1^1H and 13^13C) resolves the 3-chlorophenyl and methylene substituents, while infrared (IR) spectroscopy confirms carboxylic acid and primary amine functional groups. Mass spectrometry (MS) provides molecular ion validation, and X-ray crystallography may resolve stereochemical ambiguities in enantiomeric forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between analogs with 3-chloro vs. 4-chlorophenyl substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies should compare electronic (Hammett σ constants) and steric effects of substituent positions. For example, 3-chlorophenyl groups may induce steric hindrance in enzyme-binding pockets, reducing activity compared to 4-chloro analogs. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., MIC values for antimycobacterial activity) can quantify these effects . Contrasting solubility data (via logP calculations) may further explain bioavailability differences .

Q. What strategies mitigate low yields during the final hydrolysis step of the synthesis?

  • Methodological Answer : Acid concentration (e.g., HCl vs. H2_2SO4_4) and reaction time must be optimized to balance deprotection efficiency and byproduct formation. For acid-sensitive intermediates, alternative protecting groups (e.g., tert-butoxycarbonyl, Boc) or enzymatic hydrolysis (e.g., lipases) may improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ pH adjustments can prevent over-degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets like mycobacterial enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model binding affinities to target enzymes (e.g., InhA in Mycobacterium tuberculosis). Input structures should derive from crystallographic data (PDB ID: 4DQU) or homology modeling. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential maps to identify key interaction residues .

Data Analysis and Contradictions

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic stability differences (e.g., hepatic cytochrome P450 activation). Parallel assays using liver microsomes or S9 fractions can identify prodrug activation pathways. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models, combined with metabolite identification via LC-MS/MS, clarifies bioactivation mechanisms .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Use buffered solutions (pH 1–13) to simulate gastrointestinal and physiological environments. Monitor degradation via HPLC-UV at intervals (0–48 hours). Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to isolate oxidation vs. hydrolysis pathways. Stability-indicating methods (e.g., mass balance studies) validate degradation product identities .

Specialized Applications

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

  • Methodological Answer : The primary amine group enables conjugation with 18^{18}F or 68^{68}Ga isotopes via prosthetic groups (e.g., NOTA or DOTA chelators). Radiolabeling efficiency depends on reaction pH (optimized at 4.5–5.5) and temperature (25–40°C). Purification via solid-phase extraction (SPE) and quality control using radio-TLC ensure radiochemical purity >95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.